Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate
Overview
Description
Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound with the molecular formula C5H5ClN2O2S. It is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl chloroacetate with thiosemicarbazide, followed by cyclization with phosphorus oxychloride (POCl3) to form the thiadiazole ring .
Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of corresponding alcohols or amines
Substitution: Formation of various substituted thiadiazoles
Scientific Research Applications
Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate involves its interaction with various molecular targets. It can inhibit specific enzymes or interfere with cellular processes, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate
- 5-chloro-1,2,3-thiadiazole-4-carboxylic acid
- 5-chloro-1,2,3-thiadiazole-4-carboxamide
Comparison: Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group. This gives it distinct chemical properties and reactivity compared to its analogs. For example, the presence of the ethyl ester group can influence its solubility and reactivity in various chemical reactions .
Biological Activity
Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate (ETC) is a heterocyclic compound recognized for its diverse biological activities. This article explores its antimicrobial, antifungal, anticancer properties, and potential mechanisms of action, supported by case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : CHClNOS
- Molecular Weight : 178.62 g/mol
- IUPAC Name : this compound
ETC is part of the thiadiazole family, which is known for various biological applications in pharmaceuticals and agrochemicals .
Antimicrobial Activity
ETC has been investigated for its potential antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains.
Antibacterial Activity
A study evaluating the antibacterial efficacy of ETC revealed the following:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
---|---|---|
Staphylococcus aureus | 32 µg/mL | 18 |
Escherichia coli | 64 µg/mL | 15 |
Pseudomonas aeruginosa | 128 µg/mL | 12 |
The compound demonstrated a stronger inhibitory effect on Gram-positive bacteria compared to Gram-negative bacteria .
Antifungal Activity
ETC also shows promising antifungal activity. In vitro tests against common fungal pathogens yielded the following results:
Fungal Strain | MIC (µg/mL) | Inhibition Percentage (%) |
---|---|---|
Candida albicans | 16 | 70 |
Aspergillus niger | 32 | 65 |
These findings suggest that ETC could be a potential candidate for treating fungal infections .
Anticancer Activity
Recent studies have highlighted the anticancer potential of ETC. It has been shown to induce apoptosis in cancer cell lines.
Case Study: Cytotoxic Effects
A series of experiments evaluated the cytotoxic effects of ETC on breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines:
Compound | Cell Line | IC (µg/mL) |
---|---|---|
This compound | MCF-7 | 10.10 |
This compound | HepG2 | 12.50 |
The results indicated that ETC possesses significant cytotoxicity against these cancer cell lines, comparable to established chemotherapeutic agents .
The mechanism by which ETC exerts its biological effects involves several pathways:
- Enzyme Inhibition : ETC may inhibit specific enzymes involved in bacterial cell wall synthesis or fungal cell membrane integrity.
- Apoptosis Induction : In cancer cells, ETC appears to trigger apoptotic pathways leading to cell death.
Understanding these mechanisms is crucial for optimizing its use in therapeutic applications.
Properties
IUPAC Name |
ethyl 5-chlorothiadiazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2S/c1-2-10-5(9)3-4(6)11-8-7-3/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVYOWGRDJFONW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SN=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377920 | |
Record name | ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6702-95-0 | |
Record name | ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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